4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole product . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce fully hydrogenated indole derivatives .
Scientific Research Applications
4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
N-methyltryptamine: An indole derivative with psychoactive properties.
Uniqueness
4-({[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both an indole and a cyclohexane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-[[3-(7-methoxyindol-1-yl)propanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H26N2O4/c1-26-17-4-2-3-15-9-11-22(19(15)17)12-10-18(23)21-13-14-5-7-16(8-6-14)20(24)25/h2-4,9,11,14,16H,5-8,10,12-13H2,1H3,(H,21,23)(H,24,25) |
InChI Key |
DLXSVSVIYGTRNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3CCC(CC3)C(=O)O |
Origin of Product |
United States |
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